![molecular formula C18H19NO5S B2357047 methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate CAS No. 1327195-80-1](/img/structure/B2357047.png)
methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MEPA and its chemical formula is C20H21NO5S.
Scientific Research Applications
Synthesis and Chemical Reactions
Vinyl Sulfones in Organic Synthesis : Vinyl phenyl sulfone and similar compounds have been used in reactions with diphenyldiazomethane, leading to the formation of pyrazolines and pyrazoles. These reactions are significant in the field of organic synthesis (Vasin et al., 2015).
Atom-Transfer Radical Cyclizations : Methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate has been used in reactions with N-BOC-allylamine, leading to the creation of compounds with potential applications in synthetic organic chemistry (Flynn et al., 1992).
Material Science and Polymers
Photochromic Properties in Polymers : Methylacrylate monomers, including those with sulfonamide groups, have been synthesized and used to prepare polymers showing photochromic properties. This has applications in the field of material science, particularly in creating materials that change color or opacity in response to light (Ortyl et al., 2002).
Functional Modification of Hydrogels : Poly vinyl alcohol/acrylic acid hydrogels have been modified using various amine compounds, including those with sulfonamide groups. This research is relevant for medical applications due to the improved antibacterial and antifungal activities of the modified polymers (Aly & El-Mohdy, 2015).
Electrochemical Studies : Methyl 2-[p-nitrophenyl(hydroxy)methyl]acrylate, a compound structurally similar to the query, has been studied electrochemically. This research aids in understanding its potential as an anticancer drug and its reactivity toward specific biological molecules (Goulart et al., 2007).
properties
IUPAC Name |
methyl (Z)-2-(benzenesulfonyl)-3-(4-ethoxyanilino)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-3-24-15-11-9-14(10-12-15)19-13-17(18(20)23-2)25(21,22)16-7-5-4-6-8-16/h4-13,19H,3H2,1-2H3/b17-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXFDNAWVPJXOG-LGMDPLHJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

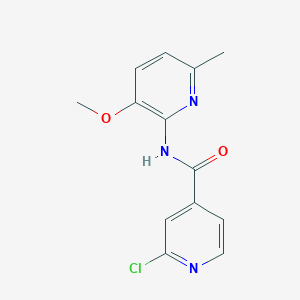
![N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2356965.png)
![Methyl (E)-4-oxo-4-(2-propan-2-ylspiro[5,6-dihydro-4H-indazole-7,4'-piperidine]-1'-yl)but-2-enoate](/img/structure/B2356966.png)
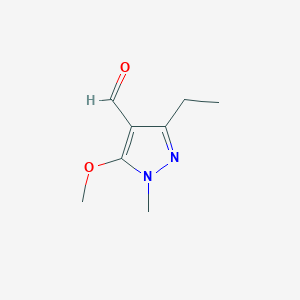
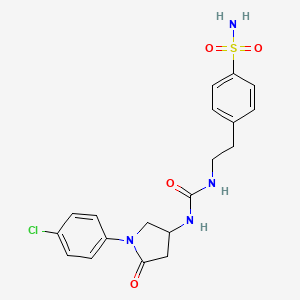

![3-[(Benzyloxy)methyl]-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B2356974.png)
![7-benzyl-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2356975.png)
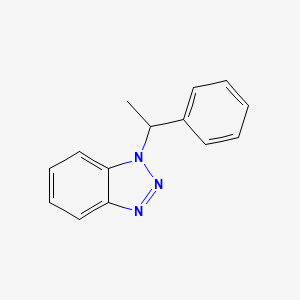
![2-((difluoromethyl)sulfonyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2356980.png)
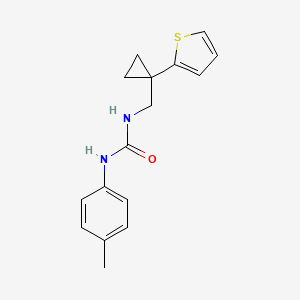
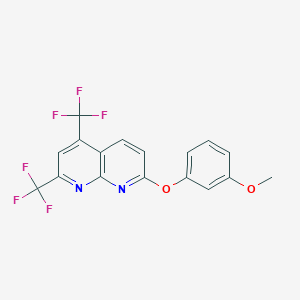
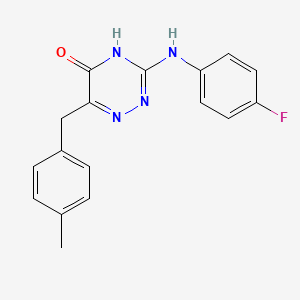
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2356986.png)